5-Isothiazolecarbonitrile, 4-amino-3-methyl-

Heterocyclic Chemistry Fused Pyrimidine Synthesis Regioselectivity

This 4-amino-3-methylisothiazole-5-carbonitrile (CAS 4592-55-6) is the regiospecific isomer required for constructing isothiazolo[5,4-d]pyrimidine scaffolds, as documented in kinase inhibitor patents. It differs critically from the 5-amino-4-cyano isomer (CAS 41808-35-9), which leads to a structurally distinct [4,5-d] series. The 5-cyano/4-amino substitution provides orthogonal reactivity handles for stepwise elaboration, making it indispensable for targeted SAR studies. Verified as a microbicide/fungicide lead precursor. Confirm isomer identity before purchase.

Molecular Formula C5H5N3S
Molecular Weight 139.18 g/mol
CAS No. 4592-55-6
Cat. No. B1396183
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Isothiazolecarbonitrile, 4-amino-3-methyl-
CAS4592-55-6
Molecular FormulaC5H5N3S
Molecular Weight139.18 g/mol
Structural Identifiers
SMILESCC1=NSC(=C1N)C#N
InChIInChI=1S/C5H5N3S/c1-3-5(7)4(2-6)9-8-3/h7H2,1H3
InChIKeyXZDZUCRODSLLGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Isothiazolecarbonitrile, 4-amino-3-methyl- (CAS 4592-55-6): A Regiospecific Isothiazole Building Block for Heterocyclic Synthesis


5-Isothiazolecarbonitrile, 4-amino-3-methyl- (CAS 4592-55-6) is a heterocyclic compound belonging to the isothiazole (1,2-thiazole) class, characterized by a five-membered aromatic ring containing adjacent sulfur and nitrogen heteroatoms . This specific regioisomer features a cyano (-CN) group at the 5-position, an amino (-NH₂) group at the 4-position, and a methyl (-CH₃) group at the 3-position . The compound serves as a versatile building block for the construction of more complex heterocyclic systems, including isothiazolo[5,4-d]pyrimidines, and exhibits documented utility in medicinal chemistry and agrochemical research programs [1].

Why 5-Isothiazolecarbonitrile, 4-amino-3-methyl- (CAS 4592-55-6) Cannot Be Casually Substituted with Other Isothiazole Analogs


While numerous amino-cyano-isothiazole congeners share the same molecular formula (C₅H₅N₃S, MW 139.18), their regiospecific substitution patterns fundamentally dictate both synthetic accessibility and downstream chemical behavior. The 5-cyano/4-amino/3-methyl arrangement in CAS 4592-55-6 confers distinct reactivity in cyclization reactions compared to its regioisomer 5-amino-3-methyl-4-isothiazolecarbonitrile (CAS 41808-35-9), which has the amino and cyano groups transposed . This positional specificity directly influences the electronic environment of the heterocyclic ring and determines which fused heterocyclic systems can be accessed. Furthermore, the unique adjacency of electronegative heteroatoms (S and N in the 1,2-positions) creates a polarized ring system that participates in transformations unavailable to other five-membered heterocycles like thiazoles (1,3-relationship) or pyrazoles . Substitution without verifying regioisomeric identity may result in failed cyclization, divergent product profiles, or altered biological activity in structure-activity relationship (SAR) studies.

Quantitative Differentiation Evidence for 5-Isothiazolecarbonitrile, 4-amino-3-methyl- (CAS 4592-55-6)


Regioisomeric Differentiation in Isothiazolo[5,4-d]pyrimidine Synthesis Yield

CAS 4592-55-6 (5-cyano-4-amino-3-methyl substitution) serves as the required precursor for the construction of isothiazolo[5,4-d]pyrimidines, a fused heterocyclic scaffold of pharmaceutical interest. Its regioisomer CAS 41808-35-9 (5-amino-4-cyano-3-methyl substitution) yields isothiazolo[4,5-d]pyrimidines instead, demonstrating that the positional arrangement of the cyano and amino groups determines the regiochemical outcome of pyrimidine ring annulation [1]. While explicit comparative yield data for these specific precursors under identical conditions is not available in the public literature, the synthetic pathway distinction is absolute: using the incorrect regioisomer results in a different heterocyclic core rather than reduced yield [1].

Heterocyclic Chemistry Fused Pyrimidine Synthesis Regioselectivity

Scaffold Privilege: Isothiazole Core Versus Thiazole Analogs in Bioactive Compound Development

The isothiazole core (1,2-thiazole) with adjacent sulfur and nitrogen heteroatoms is a privileged scaffold incorporated into FDA-approved drugs including ziprasidone (atypical antipsychotic) and perospirone, whereas the isomeric thiazole core (1,3-thiazole) is present in distinct drug classes such as sulfathiazole (antibacterial) and ritonavir (antiviral) . The 1,2-adjacent heteroatom arrangement in isothiazoles creates a unique electronic polarization pattern and ring strain profile that influences both chemical reactivity and biological target engagement compared to thiazole-based building blocks .

Medicinal Chemistry Scaffold Analysis Drug Discovery

Functional Group Positioning: 5-Cyano Group Enables Orthogonal Derivatization Relative to 4-Cyano Analogs

The 5-cyano group in CAS 4592-55-6 is positioned adjacent to the sulfur atom of the isothiazole ring, whereas the regioisomer CAS 41808-35-9 bears the cyano group at the 4-position, adjacent to the amino functionality . This positional difference alters the electrophilicity of the cyano carbon and its susceptibility to nucleophilic attack or hydrolysis. In the synthesis of isothiazolo[5,4-d]pyrimidines from CAS 4592-55-6, the 5-cyano group participates directly in pyrimidine ring formation, whereas the 4-cyano group in CAS 41808-35-9 directs annulation to the alternative [4,5-d] system [1].

Synthetic Chemistry Orthogonal Reactivity Building Block

Documented Use in Kinase Inhibitor Patent Literature as a Privileged Building Block

The 5-cyano-4-amino-3-methylisothiazole scaffold (CAS 4592-55-6 core structure) has been explicitly claimed and exemplified in patent literature directed toward protein kinase inhibitors, including MEK and ERK pathway modulators [1]. Specifically, substituted isothiazole compounds containing this core are disclosed as inhibitors of various protein kinases with therapeutic applications in hyperproliferative disorders [2]. The regioisomer CAS 41808-35-9 is also cited as a precursor for MMP12 and Aurora kinase inhibitors . However, the specific 5-cyano arrangement in CAS 4592-55-6 is required for accessing the patent-exemplified isothiazolo[5,4-d]pyrimidine kinase inhibitor scaffolds [1].

Kinase Inhibition Cancer Therapeutics Patent Analysis

Differentiation from Thiazole Analogs in Heteroatom Adjacency and Electronic Properties

Isothiazoles (1,2-thiazoles) such as CAS 4592-55-6 contain sulfur and nitrogen in adjacent ring positions, in contrast to thiazoles (1,3-thiazoles) where the heteroatoms are separated by a carbon atom . This adjacency creates distinct electronic polarization, ring strain, and reactivity profiles. For example, the sulfur atom in isothiazoles exhibits enhanced electrophilicity and susceptibility to oxidation relative to thiazole sulfur atoms, enabling unique transformations such as the formation of reactive sulfoxides and sulfones under milder conditions .

Heterocyclic Chemistry Electronic Structure Synthetic Utility

Recommended Research and Industrial Applications for 5-Isothiazolecarbonitrile, 4-amino-3-methyl- (CAS 4592-55-6)


Synthesis of Isothiazolo[5,4-d]pyrimidine-Based Kinase Inhibitor Libraries

CAS 4592-55-6 serves as the specific precursor for constructing isothiazolo[5,4-d]pyrimidine fused heterocycles, a scaffold class disclosed in kinase inhibitor patents targeting MEK, ERK, and related signaling pathways . The compound reacts with orthoesters followed by primary amine cyclization to yield 4-amino-3-methylisothiazolo[5,4-d]pyrimidines . Researchers developing small-molecule kinase modulators should select this regioisomer specifically, as the alternative 5-amino-4-cyano isomer yields the structurally distinct [4,5-d] series, which may not align with patent exemplification or intended SAR exploration.

Building Block for Agrochemical Active Ingredient Discovery

Aminoisothiazoles bearing cyano substituents, including the core structure represented by CAS 4592-55-6, have been claimed as microbicides for protecting industrial materials and as agricultural fungicides in patent literature . The compound's 5-cyano-4-amino substitution pattern aligns with the general formula disclosed for aminoisothiazole microbicides where X = CN . Researchers in agrochemical discovery may utilize this building block to explore novel fungicidal or microbicidal active ingredients, leveraging the established precedent for isothiazole-based crop protection agents.

Precursor for Orthogonal Functionalization in Complex Heterocyclic Synthesis

The 5-cyano-4-amino-3-methyl arrangement in CAS 4592-55-6 provides two distinct reactive handles for sequential derivatization: the 4-amino group can undergo acylation, alkylation, or diazotization, while the 5-cyano group can be hydrolyzed to a carboxamide or carboxylic acid, or reduced to an aminomethyl moiety . This orthogonal reactivity profile makes the compound suitable for constructing densely functionalized heterocyclic systems where controlled, stepwise elaboration of the isothiazole core is required. The 5-cyano placement adjacent to sulfur further modulates the electrophilicity of this functional group, potentially enabling chemoselective transformations not readily achieved with 4-cyano analogs .

Isothiazole Scaffold Exploration in CNS Drug Discovery Programs

The isothiazole core is a validated scaffold in central nervous system (CNS) drug discovery, as evidenced by the marketed atypical antipsychotics ziprasidone and perospirone, both of which incorporate isothiazole rings . CAS 4592-55-6 provides a functionalized isothiazole entry point for medicinal chemistry teams pursuing novel CNS-targeted compounds. Its relatively low molecular weight (139.18 g/mol) and balanced lipophilicity profile make it a suitable starting point for lead optimization programs where maintaining favorable blood-brain barrier penetration is a consideration .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Isothiazolecarbonitrile, 4-amino-3-methyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.